molecular formula C4H11ClN2O2 B107750 2,4-Diaminobutanoic acid hydrochloride CAS No. 19391-83-4

2,4-Diaminobutanoic acid hydrochloride

Cat. No.: B107750
CAS No.: 19391-83-4
M. Wt: 154.59 g/mol
InChI Key: BFPDKDOFOZVSLY-UHFFFAOYSA-N
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Mechanism of Action

The main action of DABA is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminobutanoic acid hydrochloride typically involves the acetylation of 2,4-diaminobutanoic acid. Given that 2,4-diaminobutanoic acid contains two free amino groups with similar chemical properties, selective acetylation is crucial . One method involves the use of copper (II) ions to achieve regioselective monoacetylation .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of chiral technology and high-performance liquid chromatography for enantioseparation . These methods ensure the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acids, while substitution reactions can produce halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaminobutanoic acid hydrochloride is unique due to its dual role as a gamma-aminobutyric acid transaminase inhibitor and gamma-aminobutyric acid reuptake inhibitor . This dual action makes it a valuable compound for research into gamma-aminobutyric acid metabolism and its potential therapeutic applications.

Properties

IUPAC Name

2,4-diaminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDKDOFOZVSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65427-54-5, 6970-28-1
Record name 2,4-Diaminobutyric acid dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65427-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC41117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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